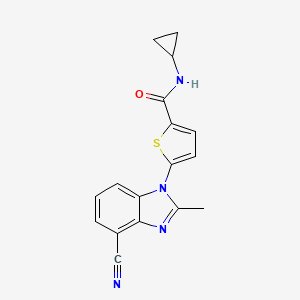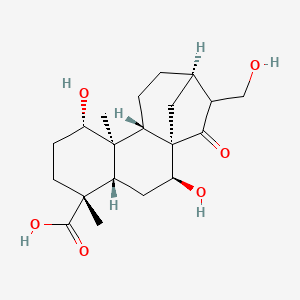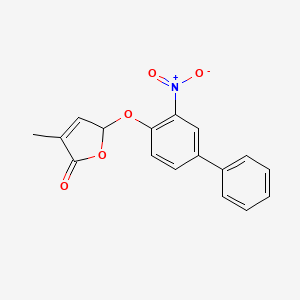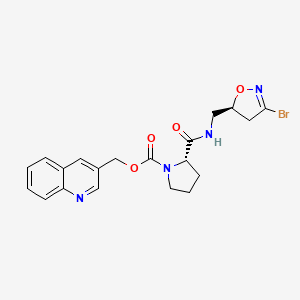
HM30181AK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.
Applications De Recherche Scientifique
P-glycoprotein Inhibition and Pharmacokinetics
- HM30181AK is primarily researched as a potent P-glycoprotein (P-gp) inhibitor. It plays a significant role in modifying the pharmacokinetics of various drugs by inhibiting P-gp, which is crucial in drug absorption and distribution (Kim et al., 2014). This inhibition has been demonstrated to increase the systemic exposure to certain drugs, notably loperamide, suggesting HM30181AK's potential to enhance the oral bioavailability of P-gp substrate drugs (Cha et al., 2013).
Application in Enhancing Drug Efficacy
- HM30181AK has shown effectiveness in increasing the therapeutic efficacy of certain chemotherapy drugs. For instance, it has been combined with paclitaxel to potentially offer an orally effective anti-tumor regimen. This combination overcomes the P-gp mediated efflux of chemotherapy drugs from tumor cells, thus enhancing their intracellular concentrations and cytotoxicity (Kwak et al., 2010).
Enhancing Oral Bioavailability of Drugs
- Studies have focused on the role of HM30181AK in improving the oral bioavailability of drugs that are usually poorly absorbed due to P-gp activity. This attribute is particularly significant in developing oral formulations of drugs that were previously only effective through intravenous administration (Kim et al., 2016).
Pharmacokinetic Properties and Tolerability
- The tolerability and pharmacokinetic properties of HM30181AK have been a subject of study, revealing insights into its absorption, distribution, metabolism, and excretion when administered orally. Such studies are fundamental for determining the appropriate dosages and administration frequencies for optimal therapeutic effects (Kim et al., 2012).
Propriétés
Nom du produit |
HM30181AK |
|---|---|
Nom IUPAC |
Unknown |
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HM30181AK; HM-30181AK; HM 30181AK. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






